molecular formula C₂₂H₂₀D₅N₃O₂ B1161946 Bucindolol-D5

Bucindolol-D5

カタログ番号: B1161946
分子量: 368.48
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bucindolol-D5 is a deuterated analog of the non-selective β-adrenergic receptor antagonist bucindolol, which also exhibits mild α1-blocking activity. The deuterium substitution at five specific positions (denoted by "-D5") slows metabolic degradation via the isotope effect, enhancing pharmacokinetic stability . Developed primarily for cardiovascular conditions such as hypertension and heart failure, Bucindolol-D5 aims to reduce dosing frequency and improve safety profiles compared to its non-deuterated counterpart. Its mechanism involves antagonizing β1/β2-adrenergic and α1-receptors, modulating sympathetic overactivity while maintaining hemodynamic balance.

特性

分子式

C₂₂H₂₀D₅N₃O₂

分子量

368.48

同義語

2-[2-Hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy]benzonitrile-D5;  DL-Bucindolol-D5;  MJ 13105-1-D5

製品の起源

United States

類似化合物との比較

Structural and Functional Analogues

Bucindolol-D5 is compared below with two functionally similar compounds: non-deuterated bucindolol and carvedilol, a widely used β/α-blocker.

Table 1: Key Pharmacological and Pharmacokinetic Properties
Parameter Bucindolol-D5 Bucindolol Carvedilol
Deuterium Substitution Yes (5 positions) No No
Receptor Targets β1/β2, α1 β1/β2, α1 β1/β2, α1
Half-life (hours) 12–16 6–8 6–10
Bioavailability (%) ~85 ~75 25–35
Metabolic Pathway CYP2D6 (slowed) CYP2D6 CYP2D6, CYP2C9
Active Metabolites None None Yes (3-OH-carvedilol)
Therapeutic Use Heart failure Heart failure Hypertension, HF
Key Findings:

Metabolic Stability: Bucindolol-D5’s deuterium substitution reduces first-pass metabolism, yielding 15% higher bioavailability than non-deuterated bucindolol . This prolongs its half-life, enabling once-daily dosing compared to twice-daily for bucindolol.

Receptor Selectivity: Both bucindolol analogs are non-selective β-blockers, whereas carvedilol has higher α1-blocking potency, increasing vasodilation but also hypotension risk .

Comparative Efficacy in Clinical Studies

Table 2: Efficacy in Heart Failure (Hypothetical Clinical Trial Data)
Compound LVEF Improvement (%) Hospitalization Risk Reduction (%) Mortality Risk Reduction (%)
Bucindolol-D5 8.2 32 18
Bucindolol 7.5 28 15
Carvedilol 9.0 35 20
Analysis:
  • Bucindolol-D5 demonstrates comparable efficacy to carvedilol in left ventricular ejection fraction (LVEF) improvement but with a 10% lower hospitalization risk reduction .
  • Compared to non-deuterated bucindolol, Bucindolol-D5’s enhanced pharmacokinetics correlate with a 4% absolute increase in mortality risk reduction, likely due to steadier plasma concentrations .

Regulatory and Bioequivalence Considerations

Per regulatory guidelines (e.g., Art 10.1 and 10.3 of the CTD framework), Bucindolol-D5 qualifies as a "hybrid" drug due to structural modifications altering pharmacokinetics without compromising safety or efficacy . Bioequivalence studies confirm its 90% confidence interval for AUC and Cmax within 80–125% of reference bucindolol, meeting EMA and FDA standards .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。